molecular formula C10H12ClNS B13245917 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine

3-[(3-Chlorophenyl)sulfanyl]pyrrolidine

Cat. No.: B13245917
M. Wt: 213.73 g/mol
InChI Key: DNZDAGFWCBBVEH-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)sulfanyl]pyrrolidine is a pyrrolidine derivative featuring a sulfur atom linking the pyrrolidine ring to a 3-chlorophenyl group. This compound is commercially available as a hydrochloride salt (3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride), with pricing reflecting its use as a specialized organic building block in pharmaceutical and chemical synthesis .

Properties

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

3-(3-chlorophenyl)sulfanylpyrrolidine

InChI

InChI=1S/C10H12ClNS/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2

InChI Key

DNZDAGFWCBBVEH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine typically involves the reaction of 3-chlorobenzenethiol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)sulfanyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Chlorophenyl)sulfanyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving sulfanyl and pyrrolidine groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The pyrrolidine ring may also interact with biological receptors, influencing various signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of Sulfonyl and Sulfanyl Pyrrolidine Derivatives

Compound Substituent Yield Key Applications Reference
3-[(3-Chlorophenyl)sulfanyl]pyrrolidine -S-(3-ClC₆H₄) N/A Building block, synthesis
IIj (sulfonyl analog) -CH₂-SO₂-(3-ClC₆H₄) 70% Ligand synthesis
IIa (naphthalene sulfonyl) -CH₂-SO₂-(C₁₀H₇) 91% Multifunctional ligands

Pyrrolidine Derivatives with Varied Aromatic Substituents

Other pyrrolidine-based compounds with halogenated or functionalized aromatic groups include:

  • 3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride : Features a fluorinated ethylphenyl group, which may enhance metabolic stability compared to sulfanyl-linked analogs .
  • p53-MDM2/X inhibitors (e.g., compound 26) : Incorporate 3-chlorophenyl groups within pyrrolidine scaffolds to target protein-protein interactions (IC₅₀: 196 nM), highlighting the role of chlorinated aromatics in bioactivity .

Table 2: Bioactive Pyrrolidine Derivatives

Compound Substituent Bioactivity (IC₅₀) Application Reference
3-[(3-Chlorophenyl)sulfanyl]pyrrolidine -S-(3-ClC₆H₄) N/A Synthesis intermediate
Compound 26 (Roche) 3-ClC₆H₄ in Leu26 pocket 196 nM p53-MDM2/X inhibition
3-(2,3-Dichlorophenoxy)pyrrolidine -O-(2,3-Cl₂C₆H₃) N/A Unknown (toxicology data)

Sulfanyl-Containing Heterocycles

The pyrazole derivative 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde demonstrates how sulfanyl groups enhance structural diversity in heterocycles.

Biological Activity

3-[(3-Chlorophenyl)sulfanyl]pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine consists of a pyrrolidine ring substituted with a chlorophenyl group and a sulfanyl moiety. The synthesis typically involves the nucleophilic substitution reaction between 3-chlorobenzenethiol and pyrrolidine, often facilitated by bases like sodium hydride or potassium carbonate under reflux conditions.

The biological activity of 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine is attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity.
  • Receptor Interaction : The pyrrolidine ring may interact with biological receptors, influencing signaling pathways related to neurotransmission and other physiological processes.

Biological Activities

Research indicates that 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine exhibits several biological activities:

Antimicrobial Activity

Studies have explored the compound's potential antimicrobial properties. For instance, it has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Antiviral Properties

Preliminary investigations suggest that the compound may possess antiviral activity, although detailed studies are required to establish its effectiveness against specific viral pathogens.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Its interaction with serotonin receptors could indicate possible antipsychotic or antidepressant effects, paralleling findings from similar compounds in clinical studies .

Comparative Analysis

To better understand the unique properties of 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3-[(4-Chlorophenyl)sulfanyl]pyrrolidineSimilar sulfanyl and pyrrolidine structure but different phenyl substitutionVaries; potential for different receptor interactions
3-[(2-Chlorophenyl)sulfanyl]pyrrolidineDifferent positioning of the chlorine atomMay exhibit altered reactivity and biological effects
3-[(3-Bromophenyl)sulfanyl]pyrrolidineBromine substitution instead of chlorinePotentially different pharmacological profiles due to halogen effects

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into the potential applications of 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine:

  • Antipsychotic Activity : A study on structurally similar compounds demonstrated significant antagonistic effects at serotonin receptors, which could imply similar actions for 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine .
  • Neurotransmitter Modulation : Research has shown that related pyrrolidine derivatives can modulate neurotransmitter systems, suggesting that this compound might influence cognitive functions and mood regulation .

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